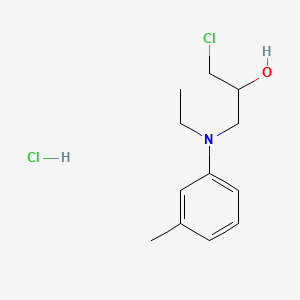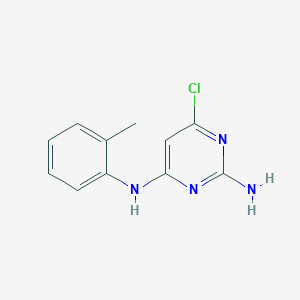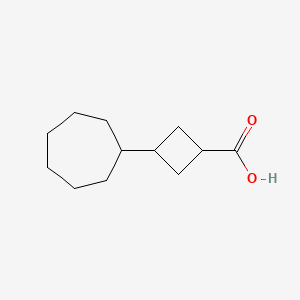
Cyclobutanecarboxylic acid, 3-cycloheptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxylic acid, 3-cycloheptyl- is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a cycloheptyl group
Vorbereitungsmethoden
The synthesis of cyclobutanecarboxylic acid, 3-cycloheptyl- can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst. Industrial production methods may involve the use of advanced techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Cyclobutanecarboxylic acid, 3-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Esterification: In the presence of alcohols and an acid catalyst, the compound can form esters.
Amide Formation: Reaction with amines under suitable conditions results in the formation of amides, which are important in biochemistry and pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxylic acid, 3-cycloheptyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of cyclobutanecarboxylic acid, 3-cycloheptyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarboxylic acid, 3-cycloheptyl- can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the cycloheptyl group, making it less complex in structure.
Cycloheptylcarboxylic acid: Contains a cycloheptyl group but lacks the cyclobutane ring.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid, used in organic synthesis.
Eigenschaften
CAS-Nummer |
66016-22-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3-cycloheptylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)11-7-10(8-11)9-5-3-1-2-4-6-9/h9-11H,1-8H2,(H,13,14) |
InChI-Schlüssel |
YYUXOFUWSOGMGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




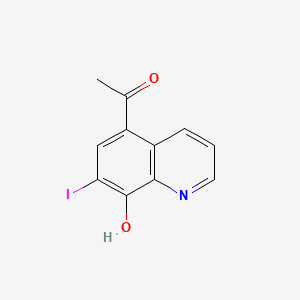
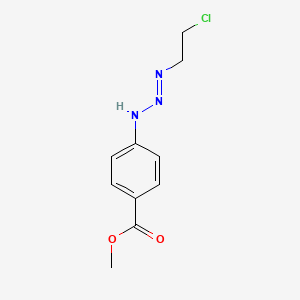


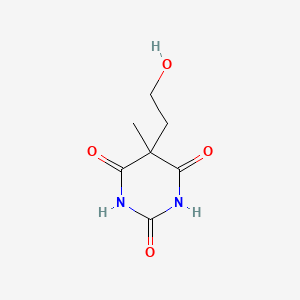
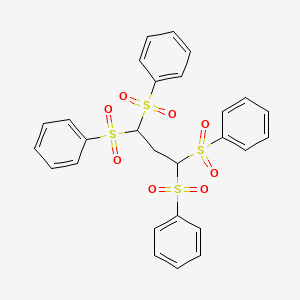


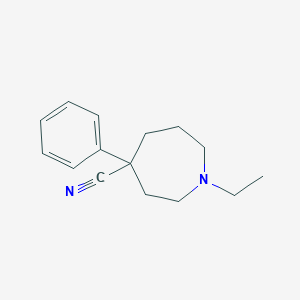
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
